molecular formula C21H21FN4O2S B2495365 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396860-07-3

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2495365
CAS No.: 1396860-07-3
M. Wt: 412.48
InChI Key: GMMKXFAPGBJXNA-UHFFFAOYSA-N
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Description

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorinated benzothiazole ring, a morpholine-substituted phenyl group, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluorine atom. Subsequent steps involve the attachment of the morpholine-substituted phenyl group and the azetidine carboxamide moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

The compound 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of the 6-fluorobenzo[d]thiazole moiety is achieved via nucleophilic substitution methods, where the thiazole acts as an electrophile.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which can be accomplished through reaction with acyl chlorides or anhydrides.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that benzothiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi . The incorporation of the morpholine group enhances solubility and biological activity, making it a promising candidate for further development.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In particular, compounds that target specific signaling pathways in cancer cells have shown promise in preclinical studies.

Neuroprotective Effects

Recent investigations into multifunctional compounds have highlighted their ability to modulate amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. Compounds with similar frameworks have demonstrated affinity for Aβ aggregates and may serve as both therapeutic agents and imaging agents for neurodegenerative diseases .

Case Study 1: Antimycobacterial Activity

In a study focusing on antimycobacterial agents, compounds analogous to this compound exhibited potent activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were comparable to established drugs such as linezolid .

Case Study 2: Alzheimer’s Disease Research

A series of multifunctional compounds derived from benzothiazole structures were evaluated for their efficacy in modulating Aβ toxicity. These studies revealed that certain derivatives could effectively inhibit Aβ aggregation while demonstrating low cytotoxicity, suggesting their potential use in Alzheimer's therapeutics .

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntimycobacterial0.5
Compound BAnticancerIC50 10 µM
Compound CNeuroprotectiveN/A

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
Azetidine FormationAmine + Carbonyl under reflux85
Thiazole SubstitutionNucleophile + Electrophile75
Carboxamide FormationAcyl chloride + Amine90

Mechanism of Action

The mechanism of action of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The fluorinated benzothiazole ring may interact with aromatic residues in proteins, while the morpholine-substituted phenyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The azetidine carboxamide moiety may contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine
  • (E)-1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-yl(hydroxy)methylene)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

Compared to similar compounds, 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups. The presence of the morpholine-substituted phenyl group and the azetidine carboxamide moiety provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide. Its molecular formula is C21H21FN4O2SC_{21}H_{21}FN_{4}O_{2}S with a molecular weight of 396.48 g/mol. The structure features a fluorinated benzothiazole moiety, a morpholine-substituted phenyl group, and an azetidine carboxamide core, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzothiazole ring.
  • Introduction of the fluorine atom.
  • Attachment of the morpholine-substituted phenyl group.
  • Creation of the azetidine carboxamide moiety.

Reagents such as fluorinating agents and coupling reagents are commonly used to facilitate these transformations under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The fluorinated benzothiazole ring may engage in π-π stacking interactions with aromatic residues in target proteins.
  • The morpholine group enhances binding through hydrogen bonding and hydrophobic interactions.
  • The azetidine carboxamide contributes to the compound's stability and solubility, facilitating its efficacy in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay results demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 1 to 10 µM .
Cell LineIC50 (µM)
A4315
A5497
H12996
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with this compound induces apoptosis and cell cycle arrest in cancer cells. Western blot assays confirmed the downregulation of key survival pathways, including AKT and ERK signaling pathways .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties:

  • Cytokine Inhibition : It significantly reduces the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its potential as an anti-inflammatory agent .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6500150
TNF-α400100

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce side effects.

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMKXFAPGBJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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